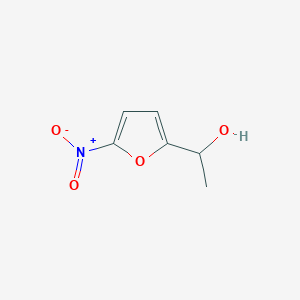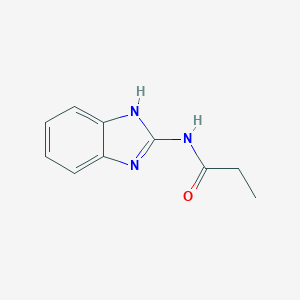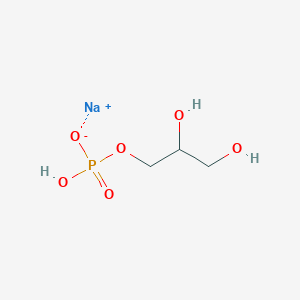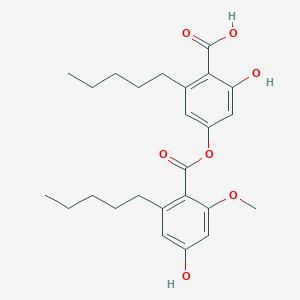
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is a depside, a type of phenolic compound commonly found in lichens It is derived from picrolichenic acid through the reduction of the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydropicrolichenic acid typically involves the oxidative coupling of phenolic compounds. One common method starts with olivetol aldehyde, which undergoes oxidative coupling using manganese dioxide suspended in benzene . This reaction yields picrolichenic acid, which is then reduced to form dihydropicrolichenic acid.
Industrial Production Methods: While industrial-scale production methods for dihydropicrolichenic acid are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling. The use of manganese dioxide and benzene in oxidative coupling reactions is a key step that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form picrolichenic acid.
Reduction: Reduction of picrolichenic acid yields dihydropicrolichenic acid.
Substitution: Phenolic hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in benzene is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to reduce picrolichenic acid to dihydropicrolichenic acid.
Major Products:
Oxidation: Picrolichenic acid.
Reduction: this compound.
Scientific Research Applications
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a model compound in studies of oxidative coupling reactions and phenolic compound synthesis.
Biology: The compound’s phenolic structure makes it a subject of interest in studies of antioxidant activity.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Mechanism of Action
The mechanism of action of dihydropicrolichenic acid involves its interaction with various molecular targets. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid is similar to other depsides and phenolic compounds, such as:
Picrolichenic Acid: The oxidized form of dihydropicrolichenic acid.
Olivetoric Acid: Another lichen-derived depside with similar chemical properties.
Physodic Acid: A related compound with comparable biological activities.
Uniqueness: this compound’s unique combination of phenolic hydroxyl groups and its ability to undergo both oxidation and reduction reactions make it a versatile compound for various applications.
Properties
CAS No. |
19314-66-0 |
|---|---|
Molecular Formula |
C25H32O7 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-4-(4-hydroxy-2-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-12-18(26)14-21(31-3)23(16)25(30)32-19-13-17(11-9-7-5-2)22(24(28)29)20(27)15-19/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) |
InChI Key |
FMCKRJSNUOIOOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


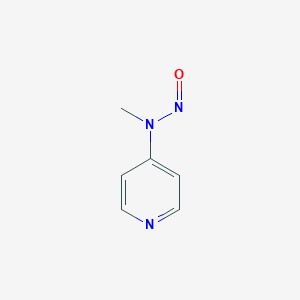

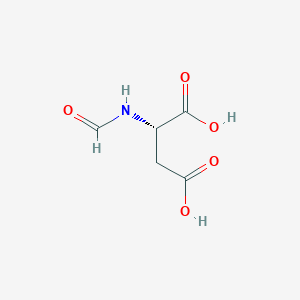

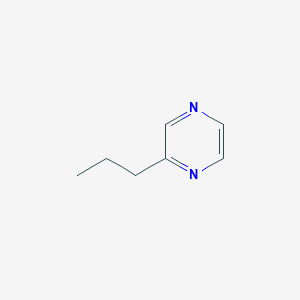
![(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
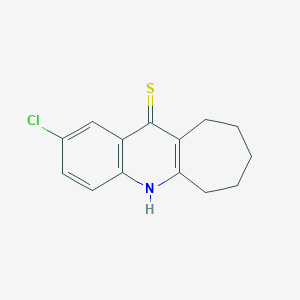
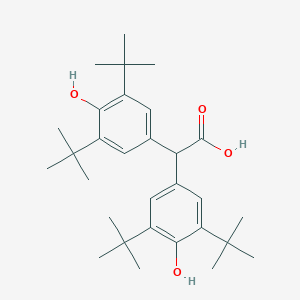
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
